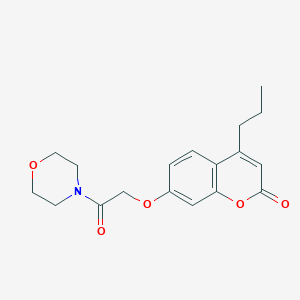

7-(2-morpholino-2-oxoethoxy)-4-propyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

7-(2-morpholin-4-yl-2-oxoethoxy)-4-propylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-2-3-13-10-18(21)24-16-11-14(4-5-15(13)16)23-12-17(20)19-6-8-22-9-7-19/h4-5,10-11H,2-3,6-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXLWEEGQOIXUHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-morpholino-2-oxoethoxy)-4-propyl-2H-chromen-2-one typically involves the following steps:

Starting Material: The synthesis begins with 7-hydroxycoumarin, which is a common precursor for chromen-2-one derivatives.

Alkylation: The hydroxyl group at the 7-position of 7-hydroxycoumarin is alkylated using 2-chloro-1-morpholinoethane in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF).

Propylation: The 4-position of the chromen-2-one core is then propylated using a suitable propylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(2-Morpholino-2-oxoethoxy)-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The morpholino and propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and bases like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

7-(2-Morpholino-2-oxoethoxy)-4-propyl-2H-chromen-2-one has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of fluorescent chemosensors and other analytical tools.

Mechanism of Action

The mechanism of action of 7-(2-morpholino-2-oxoethoxy)-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Melting Points : Thiazole/thiadiazole-containing derivatives (e.g., 10f, 7b) exhibit higher melting points (>150°C), likely due to increased molecular rigidity and intermolecular π-π stacking . Allyloxy or simpler alkoxy groups (e.g., 2b) reduce melting points, correlating with lower crystallinity .

- Synthetic Efficiency : Thiazole derivatives (e.g., 10f) show higher yields (86%) compared to thiadiazole derivatives (48.3% for 7b), suggesting superior reaction compatibility of thiazole-forming pathways .

Anticonvulsant Activity

- The target compound prevented corazole-induced convulsions at 200 mg/kg, comparable to valproic acid at the same dose. In contrast, 4-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]butanoic acid showed activity at 20 mg/kg, indicating that nitro groups or amino acid conjugates may enhance potency .

Antimicrobial Activity

- Fluorescent 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivatives demonstrated broad-spectrum antimicrobial activity against E. coli and S. aureus (MIC: 8–32 µg/mL) . The morpholino group’s role in enhancing membrane permeability or target binding remains unexplored in this context.

Structure-Activity Relationships (SAR)

- Methyl or cyclopropyl groups may reduce metabolic stability .

- Position 7 Substituents: Morpholino-2-oxoethoxy: Enhances solubility via the morpholine ring’s polar nature while maintaining moderate logP values (~5.74 for naphthalene analogues) . Thiazole/Thiadiazole: Introduce planar, aromatic moieties that may facilitate π-π interactions with biological targets, improving antitumor activity .

Biological Activity

7-(2-morpholino-2-oxoethoxy)-4-propyl-2H-chromen-2-one is a synthetic compound belonging to the chromene class, which is known for its diverse biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a morpholino group, which is significant for its biological interactions.

Anticancer Activity

Research indicates that chromene derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through various mechanisms, including:

- Inhibition of tubulin polymerization : Compounds in this class disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .

- Caspase activation : These compounds often activate caspases, which are crucial for the execution phase of cell apoptosis .

A comparative study demonstrated that several chromene derivatives had IC50 values lower than 30 μg/mL against breast cancer cell lines (MDA-MB-231, MCF-7) when compared to etoposide, a standard chemotherapy agent . Specifically, compounds with structural similarities to this compound showed promising cytotoxicity with IC50 values ranging from 3.46 to 18.76 μg/mL .

Antimicrobial Activity

The antimicrobial properties of chromene derivatives have also been documented. The mechanism often involves interference with bacterial cell wall synthesis and metabolic pathways. For example:

- Broad-spectrum activity : Some studies report that chromene derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression and microbial metabolism.

- Receptor Modulation : The compound could interact with various receptors, altering signaling pathways that promote cell survival or proliferation.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several chromene derivatives on breast cancer cell lines. The findings indicated that the derivative with a similar structure to this compound exhibited superior cytotoxicity compared to etoposide, particularly against MDA-MB-231 cells .

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of chromene derivatives against a range of pathogens. Results showed significant inhibition zones in bacterial cultures treated with these compounds, highlighting their potential as new antibiotics .

Data Table: Biological Activity Summary

Q & A

Q. What are the standard synthetic routes for 7-(2-morpholino-2-oxoethoxy)-4-propyl-2H-chromen-2-one?

The synthesis typically involves multi-step reactions starting with a coumarin core. A common method is nucleophilic substitution between a 7-hydroxycoumarin derivative and a morpholino-containing electrophile (e.g., 2-bromoethoxy-morpholinone) in the presence of a base like K₂CO₃. For example, coupling 7-hydroxy-4-propylcoumarin with 2-morpholino-2-oxoethyl bromide under reflux in acetone yields the target compound. Purification often employs column chromatography or recrystallization .

Q. How is the compound characterized post-synthesis?

Characterization relies on:

- 1H/13C NMR : To confirm substituent positions (e.g., δ 3.5–3.7 ppm for morpholine protons, δ 6.2–7.7 ppm for aromatic protons) .

- FTIR : Peaks at ~1740 cm⁻¹ (C=O stretch of coumarin) and ~1690 cm⁻¹ (amide C=O) .

- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]+ and fragmentation patterns .

- Elemental Analysis : Validates purity (>95% typical for research-grade material) .

Q. What are the stability and storage considerations for this compound?

The compound is stable under standard lab conditions (25°C, inert atmosphere) but degrades in strong acidic/basic environments or with prolonged exposure to light. Store at –20°C in amber vials under argon. Stability assays (HPLC or TLC) are recommended every 6 months to monitor decomposition .

Advanced Research Questions

Q. How can coupling reactions with morpholino groups be optimized for higher yields?

Key parameters include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the hydroxyl group.

- Catalysis : Adding KI (as a Lewis acid) accelerates halogen exchange in SN2 reactions .

- Temperature : Reflux (60–80°C) improves reaction kinetics but must balance with thermal stability of intermediates.

- Purification : Use of flash chromatography with gradients (e.g., hexane/ethyl acetate) minimizes byproduct contamination .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. inactive) be resolved?

Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and use reference strains (e.g., S. aureus ATCC 25923).

- Compound Purity : Verify via HPLC (>98% purity) to exclude impurities influencing activity .

- Cellular Uptake Differences : Use fluorescence tagging or LC-MS to quantify intracellular concentrations across cell lines .

Q. What computational methods predict interactions with biological targets?

- Molecular Docking : Tools like AutoDock Vina model binding to enzymes (e.g., COX-2) or receptors. Validate with mutagenesis studies on predicted binding residues .

- QSAR Modeling : Correlate substituent electronegativity or steric bulk with activity (e.g., morpholino groups enhance solubility but may reduce membrane permeability) .

- MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to identify critical interactions .

Q. How can derivatives be designed to improve pharmacokinetics?

- Bioisosteric Replacement : Swap morpholino with piperazine to modulate logP and reduce hepatic clearance .

- Prodrug Strategies : Esterify the 2-oxoethoxy group to enhance oral bioavailability, with hydrolysis in vivo releasing the active form .

- Metabolic Stability : Introduce fluorine at the propyl chain (4-position) to block CYP450-mediated oxidation, as seen in analogous coumarins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.